molecular formula C5H9NO B2754099 N-methylbut-3-enamide CAS No. 73083-41-7

N-methylbut-3-enamide

Cat. No.: B2754099
CAS No.: 73083-41-7
M. Wt: 99.133
InChI Key: LRSCEVQEEBMAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methylbut-3-enamide (CAS 73083-41-7) is a versatile chemical building block with the molecular formula C5H9NO and a molecular weight of 99.13 g/mol . This compound, characterized by its terminal alkene and amide functionalities, is of significant interest in synthetic organic chemistry. Its structure serves as a precursor in cyclization reactions, as demonstrated in the synthesis of benzyl-substituted tetrahydropyridines via acid-catalyzed cyclization of γ,δ-unsaturated formamides . This highlights its value in constructing nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry and drug discovery. The compound is offered with a high purity level of 95% and is identified under the MDL number MFCD19219902 . Its linear SMILES representation is CNC(=O)CC=C, which clearly defines its molecular structure . As a specialized research chemical, it is exclusively intended for use in laboratory research and development. This product is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can utilize this compound to explore new synthetic pathways and develop novel chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbut-3-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-4-5(7)6-2/h3H,1,4H2,2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSCEVQEEBMAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Methylbut 3 Enamide and Its Functionalized Derivatives

Established Synthetic Routes to N-Methylbut-3-enamide

Traditional methods for synthesizing this compound primarily rely on direct amidation reactions and the use of organometallic reagents.

Amidation, the formation of an amide bond between a carboxylic acid or its derivative and an amine, is a fundamental method for preparing this compound. A common approach involves the reaction of 3-butenoic acid with methylamine. To facilitate this reaction, the carboxylic acid is often activated. For instance, treatment of 3-butenoic acid with thionyl chloride converts it to the more reactive acyl chloride, which then readily reacts with methylamine. uninsubria.it Another variation involves using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate amide bond formation between the carboxylic acid and an N,O-dimethylhydroxylamine salt. soton.ac.uk

General amidation reactions often provide a direct and reliable route to simple enamides, though they may require harsh conditions or the use of stoichiometric activating agents. researchgate.net

Organometallic reagents offer an alternative pathway for the synthesis of this compound. One documented method involves the use of a zinc-based organometallic species. In a specific example, N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-N-methylformamide was treated with TMPLi (lithium 2,2,6,6-tetramethylpiperidide) and zinc chloride (ZnCl2) to generate an organozinc intermediate, which then undergoes further transformation to yield this compound. uni-muenchen.de This approach highlights the utility of organometallic chemistry in constructing the target amide structure, often under milder conditions than traditional amidation. uni-muenchen.de Copper-catalyzed reactions are also prominent, valued for their low cost and tolerance of various functional groups, often proceeding without the need for strict anaerobic or anhydrous conditions. uninsubria.it

Table 1: Comparison of Established Synthetic Routes

Method Key Reagents Conditions Notes
Amidation via Acyl Chloride 3-Butenoic acid, Thionyl chloride, Methylamine Two steps: 1. Acyl chloride formation (e.g., 60°C). 2. Amination. Classic, reliable method. uninsubria.it
DCC Coupling 3-Butenoic acid, DCC, DMAP, N,O-dimethylhydroxylamine hydrochloride Room temperature Forms a Weinreb amide intermediate. soton.ac.uk

| Organozinc Reagent | N-formamide precursor, TMPLi, ZnCl2 | Low temperature (-78°C to rt) | Utilizes a functionalized formamide (B127407) as the starting material. uni-muenchen.de |

Advanced and Stereoselective Synthesis Approaches

Modern synthetic chemistry has focused on developing more sophisticated and stereocontrolled methods for preparing functionalized enamides, which are crucial for the synthesis of complex chiral molecules.

The development of asymmetric routes to enamide-containing molecules is critical for accessing specific stereoisomers, which often exhibit distinct biological activities. acs.org Asymmetric hydrogenation of a suitable precursor is a powerful strategy. For example, chiral rhodium-diphosphine catalysts have been successfully used in the asymmetric hydrogenation of enamide precursors to produce optically pure products with high enantiomeric excess (ee). acs.org

Another approach involves the use of chiral auxiliaries. For instance, asymmetric reductive amination can be achieved by reacting a ketone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to direct the stereochemical outcome of the subsequent reduction. researchgate.net Furthermore, catalytic enantioselective additions to ynamides have emerged as a versatile method for creating chiral β-hydroxy enamides and other functionalized products with high stereocontrol. rsc.org These methods often rely on metal catalysts, such as those based on iridium or rhodium, paired with chiral ligands to induce asymmetry. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes with high E-selectivity. organic-chemistry.orgtcichemicals.com This reaction can be adapted to produce α,β-unsaturated amides, including derivatives of this compound. The HWE reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org

For enamide synthesis, a phosphonate reagent containing an amide moiety is required. For example, a Weinreb amide-type HWE reagent can be deprotonated with a base like isopropylmagnesium chloride (iPrMgCl) to form a phosphonoenolate. chemrxiv.org This intermediate then reacts with an aldehyde to furnish the corresponding (E)-α,β-unsaturated Weinreb amide. chemrxiv.org The resulting phosphate (B84403) byproducts are water-soluble and easily removed, simplifying purification. organic-chemistry.org This methodology has been applied to the synthesis of complex natural products containing enamide functionalities. gla.ac.uk

Table 2: Key Features of Advanced Synthetic Approaches

Approach Key Transformation Stereocontrol Typical Catalysts/Reagents
Asymmetric Hydrogenation Reduction of a C=C bond in an enamide precursor High enantioselectivity Chiral Rhodium or Ruthenium complexes (e.g., [Rh(nbd)₂]BF₄/(R,R)-Me-duphos). acs.org
Asymmetric Reductive Amination Ketone to chiral amine conversion Diastereoselective, directed by chiral auxiliary Chiral amines (e.g., (R)-α-methylbenzylamine), reducing agents (e.g., PMHS). researchgate.net

| Horner-Wadsworth-Emmons (HWE) | Olefination via phosphonate carbanion | High E-selectivity for the double bond | Phosphonate esters, strong bases (e.g., NaH, BuLi, iPrMgCl). organic-chemistry.orgchemrxiv.org |

Innovations in Reaction Conditions and Catalysis for this compound Preparation

Recent advancements in catalysis and reaction engineering are providing more efficient, sustainable, and selective methods for synthesizing enamides. Iron catalysis has emerged as a promising alternative to more expensive and toxic heavy metals. u-tokyo.ac.jp Iron-catalyzed C-H bond functionalization, using a directing group on the amide substrate, allows for site-selective reactions. u-tokyo.ac.jp

Visible-light photoredox catalysis represents another frontier, enabling transformations under mild conditions. uiowa.edu This strategy can be used to generate radical intermediates from enamides, which can then participate in a variety of bond-forming reactions. For example, photoredox catalysis has been employed for the hydroarylation of enamides. uiowa.edu

Furthermore, innovations in well-established reactions continue to be reported. The development of novel ligands for metal-catalyzed cross-coupling reactions continues to expand the scope and efficiency of these methods for C-N bond formation to create enamides. hud.ac.ukacs.org Additionally, new catalytic systems are being developed for classic amidation reactions to improve their efficiency and reduce waste, for example by using organocatalysts or alternative coupling reagents. researchgate.net

Optimized Reaction Parameters

The synthesis of this compound and its functionalized derivatives is typically achieved through the coupling of a carboxylic acid (like but-3-enoic acid) and an amine (such as methylamine). The optimization of this transformation is critical for efficiency and yield. Key to this process is the activation of the carboxylic acid. Various coupling reagents have been systematically studied to determine the most effective combination of reagents, bases, and solvents.

Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov For instance, the synthesis of a closely related derivative, N-methoxy-N-methylbut-3-enamide, is accomplished using DCC with a catalytic amount of 4-dimethylaminopyridine (DMAP). soton.ac.uk

Another highly effective class of coupling reagents are phosphonium (B103445) or uronium salts of hydroxybenzotriazole, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). fishersci.co.uk The optimization of HATU-mediated couplings often involves screening various bases and solvents. Studies show that organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF) provide excellent results. fishersci.co.ukacs.org For many amide bond formations, the combination of EDC/HOAt/DIPEA has been shown to provide superior conversion rates compared to other methods, including those using DMT-MM or HATU alone. nih.gov

The choice of solvent and base is not trivial and can significantly impact reaction outcomes. The following table summarizes the optimization of base and solvent for a representative HATU-mediated amidation reaction.

Table 1: Optimization of Reaction Parameters for a Representative HATU-Mediated Amidation

EntrySolventBaseYield (%)Reference
1CH₃CNDBU38 acs.org
2CH₃CNTEA39 acs.org
3CH₃CNDIPEA38 acs.org
4CH₃CNPyridine25 acs.org
5DMFDIPEA- fishersci.co.uk

Data adapted from studies on general amidation reactions applicable to the synthesis of this compound. Yields are for specific model reactions and may vary. DMF is noted as a common solvent, though a specific yield was not provided in the reference. fishersci.co.ukacs.org

Continuous Flow Synthesis Techniques

The translation of optimized batch syntheses to continuous-flow systems represents a significant advancement in chemical manufacturing, offering improved safety, scalability, and efficiency. For the synthesis of amides like this compound, continuous-flow technology allows for precise control over reaction parameters such as temperature, pressure, and residence time.

Flow chemistry is particularly advantageous for handling hazardous reagents or intermediates and for reactions that are highly exothermic. nih.gov The direct amidation of esters with sources like methanolic ammonia (B1221849) has been successfully demonstrated in continuous-flow reactors, showing a remarkable 40-fold increase in productivity compared to traditional batch methods. rsc.org This is achieved by operating at temperatures above the solvent's boiling point, which significantly reduces reaction time from hours to minutes. rsc.org

Recent developments have focused on sustainable approaches, such as performing amidations in water using continuous slurry-flow technology. acs.org In these systems, parameter screening can rapidly identify optimal conditions. For example, by increasing the reactor temperature from 25°C to 50°C, the required residence time for a coupling reaction could be dramatically reduced from over 20 minutes to just 2.2 minutes, while also allowing for the use of equimolar amounts of reactants, thus improving atom economy. acs.org Another flow approach involves the generation of reactive N-chloramines, which are immediately reacted with aldehydes to produce amides, improving productivity by using higher concentrations than are safe in batch processing. beilstein-journals.org The synthesis of N-methylated peptides, which share the N-methyl amide structural motif with the target compound, has also been effectively achieved using continuous-flow methods. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Amidation

MethodConcentrationTemperature (°C)TimeConversion/Yield (%)Reference
Batch0.064 M2524 h77% Conversion beilstein-journals.org
Continuous Flow200 mM2520 min72% Yield beilstein-journals.org
Continuous Flow-13930 min60% Yield rsc.org
Continuous Flow-502.2 min>99% Conversion acs.org

Data adapted from various studies on continuous-flow amidation, demonstrating typical parameters and outcomes applicable to the synthesis of this compound. rsc.orgacs.orgbeilstein-journals.org

Reactivity Profiles and Transformational Chemistry of N Methylbut 3 Enamide

Chemical Transformations Involving the Terminal Alkene Moiety

The terminal C=C double bond in N-methylbut-3-enamide is susceptible to a variety of addition and functionalization reactions characteristic of unactivated alkenes.

Cycloaddition Reactions (e.g., Cyclopropanation)

The conversion of the alkene in this compound to a cyclopropane (B1198618) ring can be achieved through several established methods. These reactions are valued for creating highly strained three-membered rings that are key intermediates in organic synthesis. nih.govnih.gov

One of the most effective strategies is metal-catalyzed cyclopropanation using diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper complexes. wikipedia.org Rhodium-catalyzed reactions, in particular, are known to be highly effective for the cyclopropanation of electron-deficient alkenes like acrylamides. nih.govrsc.org The reaction proceeds via a metal carbene intermediate that adds across the double bond in a concerted, asynchronous manner. nih.gov

Another widely used method is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. organicreactions.orgwikipedia.org This reaction is known for its stereospecificity, where the configuration of the double bond is preserved in the cyclopropane product. wikipedia.orgyoutube.com It is compatible with a wide array of functional groups, making it suitable for substrates containing amide functionalities. organicreactions.org The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity. wikipedia.org

Reaction TypeTypical ReagentsKey Features
Rhodium-Catalyzed CyclopropanationEthyl diazoacetate, Rh₂(OAc)₄Effective for various olefins; can be made highly enantioselective with chiral ligands. nih.govwikipedia.org
Simmons-Smith ReactionCH₂I₂, Zn-Cu coupleStereospecific; compatible with many functional groups. organicreactions.orgwikipedia.org
Furukawa ModificationCH₂I₂, Et₂ZnIncreased reactivity compared to the classic Simmons-Smith reaction. wikipedia.org
Table 1: Common Cyclopropanation Methods Applicable to the Alkene Moiety.

Catalytic Hydrogenation and Reductive Pathways

The terminal double bond of this compound can be selectively reduced to the corresponding saturated alkyl chain through catalytic hydrogenation. This transformation yields N-methylbutanamide, effectively removing the alkene reactivity. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst.

Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally performed under mild to moderate pressures of hydrogen and at room temperature. The amide functional group is typically stable under these conditions and will not be reduced. u-tokyo.ac.jp

While the hydrogenation of simple terminal alkenes is well-established, significant research has also focused on the asymmetric hydrogenation of unsaturated amides, particularly enamides, to produce chiral products with high enantioselectivity. uit.noacs.org Catalytic systems based on rhodium, cobalt, and iridium, paired with chiral phosphine (B1218219) ligands, have proven highly effective for this class of substrates. uit.noacs.org Although this compound is not a conjugated enamide, these advanced catalytic systems highlight the potential for developing enantioselective reductions of the C=C bond within the molecule.

Catalyst SystemSubstrate ClassKey Characteristics
Pd/C, H₂General AlkenesStandard, efficient reduction of C=C bonds. Amide is unaffected.
Copper(I)/N-heterocyclic carbene, H₂α,β-Unsaturated Esters/AmidesAtom-economic alternative to precious metals and hydrosilanes. rsc.org
[Rh(ligand)]⁺ or [Ir(ligand)]⁺ complexesProchiral Alkenes/EnamidesEnables highly enantioselective hydrogenation to form chiral centers. acs.org
Cobalt/Chiral Phosphine LigandEnamidesBase-metal catalyst system for asymmetric hydrogenation, often effective in protic solvents. acs.org
Table 2: Selected Catalytic Systems for Hydrogenation of Unsaturated Amides.

Difunctionalization and Olefin Functionalization Strategies

The terminal alkene of this compound can undergo various difunctionalization reactions, where two new functional groups are added across the double bond. These methods provide direct access to more complex, highly functionalized molecules.

Sharpless Asymmetric Aminohydroxylation (AA): This powerful reaction allows for the stereoselective synthesis of vicinal amino alcohols from alkenes. organic-chemistry.orgrsc.org Using an osmium tetroxide (OsO₄) catalyst, a chiral cinchona alkaloid-derived ligand, and a nitrogen source (such as a salt of an N-halosulfonamide, -amide, or -carbamate), the reaction installs both an amino (-NHR) and a hydroxyl (-OH) group across the double bond in a syn-selective manner. organic-chemistry.orgrsc.orgresearchgate.net Applying this to this compound would yield a chiral 1,2-amino alcohol derivative, a valuable building block in pharmaceutical synthesis. organic-chemistry.orgnih.gov

Wacker-Type Oxidation: The Wacker oxidation is a palladium-catalyzed process that converts terminal olefins into methyl ketones. researchgate.net The conventional reaction uses a PdCl₂ catalyst with a copper co-catalyst and oxygen as the terminal oxidant. This reaction would transform this compound into the corresponding methyl ketone, N-methyl-3-oxobutanamide. This method provides a reliable way to introduce a ketone functionality into the molecule. researchgate.net

Reactions and Modifications at the Amide Functionality

The secondary N-methylamide group offers a second site for chemical modification, primarily through reactions involving the amide bond itself or derivatization at the nitrogen atom.

Amide Bond Transformations (e.g., Hydrolysis Mechanisms)

Amides are among the most stable carboxylic acid derivatives, but their hydrolysis to a carboxylic acid and an amine can be achieved under forceful acidic or basic conditions with heating. libretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521) (NaOH), the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org The carbonyl bond reforms, and the amide bond cleaves, eliminating an amide anion (-NHCH₃). This anion is a strong base and immediately deprotonates the newly formed carboxylic acid. libretexts.orgresearchgate.net This final acid-base step results in a carboxylate salt and methylamine, making the reaction effectively irreversible. youtube.com Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

N-Substituent Derivatizations

The hydrogen atom on the nitrogen of the secondary amide can be replaced, allowing for the synthesis of tertiary amides. This N-alkylation typically proceeds via deprotonation of the amide followed by a nucleophilic substitution reaction.

The amide nitrogen is not sufficiently nucleophilic for direct alkylation with alkyl halides. stackexchange.com Therefore, a strong base is required to deprotonate the N-H bond, generating a more nucleophilic amide anion. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com Once formed, the amide anion can react with an alkylating agent, such as an alkyl bromide or iodide, in an Sₙ2 reaction to form a new N-C bond, yielding a tertiary amide. Milder conditions using bases like potassium phosphate (B84403) (K₃PO₄) have also been developed. digitellinc.comreddit.com

BaseAlkylating AgentTypical Conditions
Sodium Hydride (NaH)Alkyl Iodide (e.g., CH₃I)Anhydrous THF or DMF, 0 °C to room temp. stackexchange.com
Potassium Phosphate (K₃PO₄)Alkyl Bromide (e.g., Benzyl Bromide)Acetonitrile (B52724), 50 °C, often with a phase-transfer catalyst. reddit.com
Potassium tert-butoxide (KOtBu)Alkyl HalideCommonly used strong, non-nucleophilic base.
Table 3: Conditions for N-Alkylation of Secondary Amides.

Cascade, Domino, and Multicomponent Reactions

Cascade, domino, and multicomponent reactions are powerful strategies in organic synthesis that allow for the construction of complex molecular architectures from simple precursors in a single operation. These processes are characterized by high atom economy and operational simplicity. The reactivity of this compound is anticipated to be amenable to such transformations, leveraging the dual functionality of its alkene and amide groups.

Theoretical Participation in Cascade and Domino Reactions:

A domino reaction involves two or more bond-forming transformations which occur under the same reaction conditions without the addition of new reagents, where the subsequent reaction is a result of the functionality formed in the previous step. For this compound, a hypothetical domino sequence could be initiated at either the alkene or the amide moiety. For instance, an initial Michael addition to an activated alkene, followed by an intramolecular cyclization involving the amide nitrogen, could lead to the formation of heterocyclic structures.

While direct examples involving this compound are scarce, related domino reactions of enamides have been reported. For example, a highly stereoselective synthesis of tetrahydropyrans has been achieved through a domino reaction involving the twofold addition of enamides to aldehydes followed by cyclization. nih.gov This precedent suggests that under appropriate activation, the nucleophilic character of the amide nitrogen in this compound could be harnessed in sequential reactions.

Potential in Multicomponent Reactions (MCRs):

Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent another avenue for the application of this compound. The terminal alkene in this compound can act as a component in various MCRs. For instance, in a Povarov-type reaction, an imine generated in situ could react with the alkene of this compound to furnish functionalized quinoline (B57606) derivatives.

Furthermore, the amide functionality itself can participate in MCRs. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that lead to the formation of peptide-like structures. organic-chemistry.org While this compound would not directly participate as the primary component in these named reactions, its alkene could be incorporated as a pendant group on one of the reactants, leading to complex adducts amenable to further transformations.

A hypothetical three-component reaction could involve this compound, an aldehyde, and a nitroalkane. rsc.org Such a reaction, proceeding via a domino Michael/aldol (B89426) pathway, could potentially yield highly functionalized γ-nitro amides. rsc.org

Reaction Type Potential Reactants with this compound Potential Product Class
Domino ReactionActivated Michael AcceptorHeterocyclic Amides
Multicomponent ReactionImine, DienophileFunctionalized Quinolines
Multicomponent ReactionAldehyde, Nitroalkaneγ-Nitro Amides

Radical-Mediated Transformations and Reactivity

Radical reactions offer a powerful means of forming carbon-carbon and carbon-heteroatom bonds. The terminal alkene in this compound is an excellent substrate for radical addition reactions, which can initiate a cascade of events, including cyclizations.

Radical Cyclization:

The generation of a radical at a position that allows for intramolecular addition to the double bond of this compound would be a key step in initiating cyclization. For instance, abstraction of a hydrogen atom from the carbon adjacent to the amide nitrogen could generate an amidyl radical. Subsequent 5-exo-trig cyclization onto the terminal alkene would lead to the formation of a five-membered lactam ring, a common structural motif in biologically active compounds.

Research on related N-allyl-α-haloamides has demonstrated the feasibility of such radical cyclizations to produce γ-lactams. mdpi.com These reactions can be initiated by various methods, including photoredox catalysis. mdpi.com Similarly, N-alkyl-N-arylacrylamides have been shown to undergo aerobic radical-cascade alkylation/cyclization to afford functionalized oxindoles. researchgate.netnih.gov This suggests that this compound could be a viable substrate for similar transformations, leading to the synthesis of valuable heterocyclic scaffolds.

Intermolecular Radical Additions:

In addition to intramolecular cyclizations, the alkene moiety of this compound is susceptible to intermolecular radical additions. A wide variety of radicals, including alkyl, trifluoromethyl, and acyl radicals, can be added across the double bond. For example, the addition of an alkyl radical, generated from an aldehyde via aerobic C-H activation and decarbonylation, could lead to the formation of a new carbon-carbon bond. nih.gov

The subsequent fate of the resulting radical intermediate would depend on the reaction conditions. It could be trapped by a radical scavenger, or it could participate in further cascade reactions.

Transformation Initiating Species/Conditions Potential Product
Radical CyclizationPhotoredox catalysis, radical initiatorγ-Lactam
Intermolecular Radical AdditionAlkyl radical from aldehydeFunctionalized amide
Intermolecular Radical AdditionTrifluoromethyl radical sourceβ-Trifluoromethylated amide

Mechanistic Investigations and Computational Studies of N Methylbut 3 Enamide Reactivity

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for enamides involves a combination of experimental kinetics and the characterization of transient species.

Kinetic studies provide quantitative data on reaction rates and activation energies, offering insight into mechanistic pathways. For enamides, a key area of study has been the dynamics of rotation around the N-alkenyl bond, as the barrier to this rotation can influence the stereochemical outcome of reactions. The barrier to rotation (ΔG‡) in a series of N-alkenyl-N-alkylacetamide derivatives has been measured, with values ranging from <8.0 to 31.0 kcal mol⁻¹. acs.org The most significant factor controlling the rotation rate was found to be the degree of substitution on the alkene. acs.org Tertiary enamides with extensive substitution can have rotational half-lives long enough to allow for the isolation of atropisomers at room temperature. acs.org

Table 1: Measured Rotational Barriers for Selected Enamides This table is representative of data found in the literature for related enamide compounds to illustrate the concept.

Compound Structure (R groups on N-alkenylacetamide) Rotational Barrier (ΔG‡, kcal mol⁻¹) Half-life (t½) at 298 K
N-alkenyl-N-benzyl-α-iodoacetamide >20 -
Tertiary enamide with four alkenyl substituents >27 5.5 days to 99 years

Mechanistic pathways for reactions involving the enamide functionality are diverse. In transition metal-catalyzed processes, such as copper-promoted amidation, kinetic studies have helped establish the crucial role of ligands. gla.ac.uk It is postulated that certain ligands prevent the formation of unreactive, multiply-ligated copper species, thereby stabilizing the active copper-amide complex and facilitating the reaction. gla.ac.uk Specific synthetic pathways involving enamides include ring-closing metathesis (RCM) followed by ruthenium-hydride mediated olefin isomerization to install the N-methyl enamide moiety in complex natural products. nih.gov Other investigated pathways include radical cyclizations, which are initiated by the formation of a radical species that subsequently undergoes cyclization. acs.orgnih.gov

The direct observation of reaction intermediates and transition states is often challenging due to their transient nature. However, their structures can be inferred and characterized using a combination of spectroscopic and computational methods. In the study of enamide atropisomers, different stable conformations, such as (E)-anti and (Z)-anti rotamers, were identified. acs.orgunimore.it The assignment of these isomers was confirmed by comparing experimentally observed ¹H NMR chemical shifts and NOE data with values calculated theoretically. acs.orgunimore.it

X-ray crystallography provides definitive structural information for stable compounds and can reveal key geometric parameters in the ground state that influence reactivity. For certain enamides, X-ray analysis has confirmed the preference for a specific amide N-CO rotamer geometry in the solid state and has determined the torsional angle of the crucial N-alkenyl bond (C=C−N−C(O)). acs.orgunimore.it For example, in one derivative, this angle was found to be 74°, and the sum of angles around the nitrogen atom was 359.9°, indicating a planar nitrogen geometry. acs.orgunimore.it

In radical reactions, intermediates such as those formed during 6-exo cyclization of N-(but-3-en-1-yl)-N-(tert-butyl)-2-iodoalkanamides have been proposed to explain the formation of the observed products. nih.gov Computational chemistry is also a powerful tool for characterizing transient structures. For instance, detailed electronic structure calculations on the decomposition of vinyl azide (B81097) identified distinct transition states for the conversion of s-cis and s-trans conformers into different products, providing energy values for these transient species. rsc.org

A single enamide substrate can often undergo several competing reactions, and understanding the factors that control the outcome is a key aspect of mechanistic investigation. The radical cyclizations of certain N-alkenyl-N-benzyl-α-haloacetamides were found to proceed differently depending on the rotational barrier around the N-alkenyl bond. unimore.it Substrates with very high barriers (>27 kcal mol⁻¹) failed to cyclize, while those with lower barriers produced highly functionalized γ-lactams through a 5-endo-trig radical-polar crossover process. unimore.it Depending on the reaction conditions, this pathway could be terminated by reduction, a cyclopropanation sequence, or trapping with water. unimore.it

DFT calculations are frequently used to analyze competing pathways. For example, in reactions between carbonyls and olefins, calculations have shown that a carbonyl-ene reaction can be a kinetically favored competing pathway to the desired carbonyl-olefin metathesis. umich.edu Similarly, in the acid-promoted reactions of ynamides, computational studies combined with ESI-MS have helped rationalize the formation of different regioisomers through two distinct competing mechanistic pathways involving different intermediates. rsc.org The choice of base or additives can also be critical in directing a reaction down a specific path, suppressing undesired side reactions like β-hydride elimination in iron-catalyzed functionalizations. u-tokyo.ac.jp

Applications of N Methylbut 3 Enamide As a Key Synthetic Intermediate

Utility in the Construction of Complex Organic Architectures

The bifunctional nature of N-methylbut-3-enamide makes it an important precursor for synthesizing complex molecular frameworks. Both the nucleophilic character of the enamide and the reactivity of the terminal olefin can be strategically utilized to build sophisticated structures.

Integration into Natural Product Synthesis

Enamides, as a class of compounds, are crucial for the total synthesis of natural alkaloids and other nitrogen-containing natural products. nih.gov Their ability to participate in various cyclization reactions facilitates the formation of N-heterocycles, which are common motifs in these biologically active molecules. nih.gov Methodologies like enamide–alkyne cycloisomerization and [3+2] annulation reactions are pivotal in these synthetic strategies. nih.gov While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented in broad reviews, its structure is analogous to intermediates used in the synthesis of complex alkaloids. nih.gov The general reactivity of enamides suggests its potential as a precursor to key intermediates in the synthesis of various natural products.

Role in the Preparation of Scaffolds for Advanced Organic Synthesis

The terminal alkene of this compound is particularly suited for ring-closing metathesis (RCM), a powerful reaction for constructing cyclic compounds. By attaching another olefin-containing chain to the nitrogen atom, RCM can be employed to create a variety of heterocyclic scaffolds. This methodology has been successfully used to synthesize five- and six-membered cyclic enamides from related precursors.

The general transformation for such a cyclization is presented in the table below.

Reactant TypeCatalystProduct
Olefin-containing enamideRuthenium-based catalystCyclic enamide

This table illustrates the general principle of enamide-olefin ring-closing metathesis.

This approach provides a direct route to valuable heterocyclic structures that can serve as the core for more complex molecules in medicinal chemistry and materials science.

Contributions to Asymmetric Catalysis and Stereoselective Synthesis

The development of methods for the stereoselective synthesis of chiral enamides is a significant area of chemical research, as these compounds are valuable intermediates for producing optically pure molecules like chiral amines and amino acids. While direct catalytic asymmetric synthesis involving this compound is not widely detailed, various strategies applied to analogous enamides highlight its potential. These methods often depend on transition-metal catalysis or organocatalysis to control the stereochemical outcome of reactions.

For instance, the hydroboration of related ynamides followed by a chiral catalyst-controlled addition to an aldehyde can produce chiral β-hydroxy (E)-enamides with high enantiomeric excess. This indicates the feasibility of developing stereoselective transformations involving the double bond of this compound.

Development of Novel Synthetic Methodologies Based on this compound

This compound serves as a foundational structure for developing new synthetic methods. Its terminal double bond is a handle for various chemical transformations beyond metathesis. For example, cycloaddition reactions, such as the [3+2] cycloaddition, are a key method for synthesizing five-membered heterocyclic rings with a high degree of stereocontrol. The alkene in this compound can act as the dipolarophile in such reactions, reacting with a three-atom component (like a nitrone or an azide) to form complex heterocyclic systems.

Furthermore, the enamide functional group itself can undergo a range of transformations. The ambiphilic character of the double bond allows it to react with both electrophiles and nucleophiles, making it a versatile synthon for constructing nitrogen-containing molecules. This dual reactivity is central to its utility in designing novel synthetic pathways.

Derivatization and Structure Activity Relationship Sar Studies of N Methylbut 3 Enamide Analogs

Synthesis of Structurally Diverse N-Methylbut-3-enamide Derivatives

One of the most direct methods is the amidation of but-3-enoyl chloride with methylamine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For the synthesis of more complex analogs, particularly those with substitutions on the butene chain, multi-step sequences are often necessary. For instance, the synthesis of α- or β-substituted analogs may involve aldol (B89426) condensation reactions to construct the unsaturated backbone, followed by amidation.

Modern coupling reagents have also been employed to facilitate the formation of the amide bond under milder conditions, which is particularly useful for sensitive substrates. Reagents such as carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., BOP, PyBOP) can activate the carboxylic acid in situ for efficient reaction with the amine.

The diversity of accessible derivatives is further expanded by employing functionalized starting materials. For example, using substituted but-3-enoic acids or substituted methylamines allows for the introduction of a wide array of functional groups, leading to a library of structurally varied this compound analogs. The table below illustrates some examples of synthesized N-substituted butenamide derivatives and the synthetic methods employed.

Derivative NameR1 GroupR2 GroupSynthetic Method
N,N-dimethylbut-3-enamideHCH3Acyl chloride method
N-ethyl-3-methylbut-2-enamideCH3C2H5Amide coupling
N-decyl-N-methyl-3-methyl-but-2-enamideCH3C10H21Not specified

This table is generated based on available data for analogous compounds and illustrates the synthetic possibilities.

Impact of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the molecule. The α,β-unsaturated amide system is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon. Nucleophilic attack can occur at either of these positions, and the regioselectivity of such reactions is dictated by both electronic and steric factors.

Electronic Effects: Electron-withdrawing groups (EWGs) substituted on the butene chain, particularly at the α- or β-positions, enhance the electrophilicity of the conjugated system. This generally increases the susceptibility of the β-carbon to Michael addition reactions. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, potentially making conjugate addition less favorable. The electronic nature of substituents on the N-methyl group can also modulate the reactivity of the carbonyl group, although this effect is generally less pronounced than that of substituents on the carbon backbone.

Steric Effects: The steric hindrance around the reactive sites plays a crucial role in determining the outcome of a reaction. Bulky substituents at the α- or β-positions can hinder the approach of a nucleophile to the β-carbon, potentially favoring attack at the less sterically encumbered carbonyl carbon. Similarly, bulky substituents on the nitrogen atom can influence the conformation of the amide bond and the accessibility of the carbonyl group.

The interplay of these electronic and steric effects can be harnessed to control the selectivity of reactions. For instance, in conjugate addition reactions, the choice of nucleophile and reaction conditions, in combination with the substitution pattern on the this compound analog, can lead to highly regioselective and stereoselective transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives

The unambiguous determination of the structure of novel this compound derivatives relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the electronic environment and connectivity of protons in the molecule. The chemical shifts of the vinylic protons are characteristic of the α,β-unsaturated system. The coupling constants between these protons can help determine the stereochemistry of the double bond (E/Z isomerism). The signals for the N-methyl group and any other substituents provide further structural confirmation.

¹³C NMR: Carbon-13 NMR is used to identify all unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the sp² hybridized carbons of the double bond are particularly diagnostic.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the C=O stretch of the amide (typically around 1650-1680 cm⁻¹) and the C=C stretch of the alkene (around 1620-1680 cm⁻¹) are key indicators of the α,β-unsaturated amide moiety. The N-H stretch (for secondary amides) or C-N stretch also provides valuable structural information.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the structure of the molecule.

The following table presents hypothetical spectroscopic data for this compound to illustrate the expected values.

Spectroscopic TechniqueKey Signals and Expected Values
¹H NMR (CDCl₃, 400 MHz)δ 5.8-6.0 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH₂), 3.1-3.3 (t, 2H, -CH₂-CO), 2.8 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 171 (C=O), 130 (-CH=), 118 (=CH₂), 38 (-CH₂-CO), 26 (N-CH₃)
IR (film)ν 3300 (N-H stretch), 1650 (C=O stretch), 1640 (C=C stretch), 1550 (N-H bend) cm⁻¹
MS (EI) m/z (%) = 99 (M⁺), 70, 58, 41

This table contains predicted data for this compound for illustrative purposes.

By combining the data from these spectroscopic techniques, the precise chemical structure of newly synthesized this compound derivatives can be confidently elucidated.

Future Directions and Emerging Research Avenues in N Methylbut 3 Enamide Chemistry

Exploration of Unconventional Reactivity and Transformation Pathways

The reactivity of N-methylbut-3-enamide is largely dictated by the interplay between its carbon-carbon double bond and the amide group. While traditional reactions of alkenes and amides are well-established, future research is geared towards exploring less conventional transformation pathways.

One promising area is the use of photoredox catalysis to initiate novel reactions. uiowa.edulboro.ac.uk Visible-light-mediated catalysis can generate radical intermediates from enamides under mild conditions, opening up avenues for complex molecular constructions that are not accessible through traditional thermal methods. uiowa.edu For instance, the single-electron reduction of the enamide could lead to a radical anion, which can then participate in various C-C and C-X bond-forming reactions.

Another area of interest is the exploration of cascade reactions . These multi-step transformations, where a single catalytic event triggers a series of bond-forming events, offer a highly efficient approach to building molecular complexity. This compound, with its multiple reactive sites, is an ideal candidate for the design of novel cascade sequences. For example, a metal-catalyzed isomerization of the terminal alkene to an internal position could be followed by an intramolecular cyclization, leading to the formation of heterocyclic structures.

Furthermore, the development of C-H activation methodologies involving the vinyl and methyl groups of this compound presents an exciting frontier. Direct functionalization of these typically inert C-H bonds would provide a more atom-economical and step-efficient way to synthesize complex molecules. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are being explored for their ability to mediate such transformations.

Reaction Type Potential Transformation of this compound Key Features
Photoredox CatalysisIntermolecular radical addition to the alkene.Mild reaction conditions, use of visible light, formation of radical intermediates.
Cascade ReactionsIsomerization followed by intramolecular cyclization.High step economy, formation of complex structures in a single operation.
C-H ActivationDirect functionalization of the vinyl or methyl C-H bonds.High atom economy, avoids the need for pre-functionalized substrates.

Integration of this compound Chemistry into Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of processes that minimize waste, use renewable resources, and operate under milder conditions.

A significant focus is on the use of biocatalysis . Enzymes, operating in aqueous media and at ambient temperatures, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, engineered enzymes could be employed for the asymmetric hydrogenation of the alkene moiety in this compound to produce chiral building blocks. The development of enzymatic processes for the synthesis of the amide bond itself is also a key area of research, moving away from waste-generating coupling reagents.

The use of renewable feedstocks for the synthesis of this compound is another important aspect of green chemistry. Research into deriving the butene backbone from biomass sources, for example, would significantly reduce the carbon footprint of its production.

Furthermore, the implementation of flow chemistry offers numerous advantages for the synthesis and transformation of this compound. noelresearchgroup.com Continuous flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. This technology can also facilitate the integration of catalytic and purification steps, leading to more streamlined and efficient processes.

Methodology Application to this compound Green Chemistry Principle
BiocatalysisAsymmetric reduction of the double bond.Use of renewable catalysts, mild reaction conditions, high selectivity.
Renewable FeedstocksSynthesis from biomass-derived precursors.Use of renewable resources, reduction of fossil fuel dependence.
Flow ChemistryContinuous synthesis and transformation.Improved energy efficiency, enhanced safety, process intensification.

Advancements in Catalytic Applications and Catalyst Design for this compound Transformations

The development of novel and efficient catalysts is paramount to unlocking the full synthetic potential of this compound. Research in this area is focused on enhancing selectivity, expanding the scope of accessible transformations, and improving catalyst recyclability.

In the realm of asymmetric catalysis , the design of chiral catalysts for the enantioselective functionalization of the alkene in this compound is a major goal. This would provide access to optically pure products, which are of significant importance in the pharmaceutical and agrochemical industries. Chiral transition metal complexes and organocatalysts are being investigated for their ability to control the stereochemical outcome of reactions such as hydrogenation, hydroformylation, and cycloaddition.

The development of heterogeneous catalysts is another key research direction. Immobilizing homogeneous catalysts on solid supports can facilitate their separation from the reaction mixture and subsequent reuse, thereby reducing costs and environmental impact. Metal-organic frameworks (MOFs) and functionalized polymers are being explored as potential supports for catalysts used in this compound transformations.

Furthermore, there is a growing interest in the design of bifunctional catalysts that can activate both the alkene and the amide functionalities of this compound simultaneously. Such catalysts could enable novel cooperative modes of reactivity and facilitate the discovery of new synthetic transformations.

Catalyst Type Application in this compound Chemistry Key Advantage
Chiral CatalystsAsymmetric hydrogenation of the C=C bond.Access to enantiomerically pure products.
Heterogeneous CatalystsSupported metal catalysts for various transformations.Enhanced recyclability and ease of separation.
Bifunctional CatalystsSimultaneous activation of the alkene and amide groups.Enabling novel and cooperative reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.